![molecular formula C12H15NO B13522160 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine](/img/structure/B13522160.png)
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{3-Phenyl-2-oxabicyclo[211]hexan-1-yl}methanamine is a compound that belongs to the class of bicyclic amines It features a unique bicyclo[211]hexane structure, which is a saturated, strained ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine typically involves a [2+2] cycloaddition reaction. This reaction can be carried out using photochemistry, where a mercury lamp is used to facilitate the cycloaddition of 1,5-dienes . The reaction conditions often require special equipment and glassware, making it technically challenging to scale up .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the photochemical cycloaddition process for larger-scale production. This could include using more efficient light sources and reactors designed for continuous flow chemistry to improve yield and scalability.
化学反応の分析
Types of Reactions
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: The major product would be the corresponding ketone or carboxylic acid.
Reduction: The major product would be the corresponding amine or alcohol.
Substitution: The major product would be the substituted amine or other nucleophilic substitution products.
科学的研究の応用
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine has several applications in scientific research:
作用機序
The mechanism of action of 1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine involves its interaction with molecular targets such as enzymes and receptors. The bicyclic structure provides a rigid framework that can enhance binding affinity and selectivity. The compound can act as a bioisostere, mimicking the properties of other functional groups while providing improved physicochemical properties .
類似化合物との比較
Similar Compounds
- 1-{4-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
- 1-{2-Oxabicyclo[2.1.1]hexan-1-yl}methanamine hydrochloride
Uniqueness
1-{3-Phenyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanamine is unique due to its specific substitution pattern on the bicyclic ring. This substitution can influence its chemical reactivity and biological activity, making it distinct from other similar compounds. The presence of the phenyl group also adds to its uniqueness, providing additional sites for chemical modification and interaction with biological targets.
特性
分子式 |
C12H15NO |
|---|---|
分子量 |
189.25 g/mol |
IUPAC名 |
(3-phenyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine |
InChI |
InChI=1S/C12H15NO/c13-8-12-6-10(7-12)11(14-12)9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2 |
InChIキー |
VSRGGZNNMACCQK-UHFFFAOYSA-N |
正規SMILES |
C1C2CC1(OC2C3=CC=CC=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


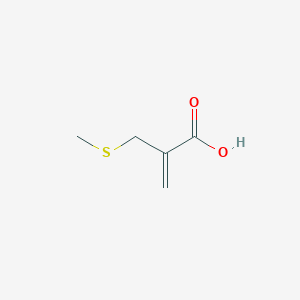
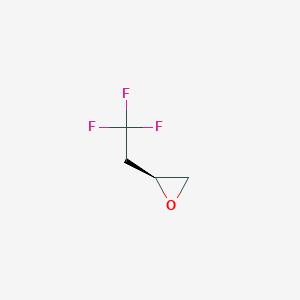
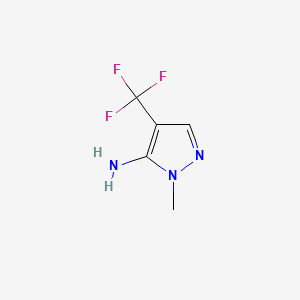

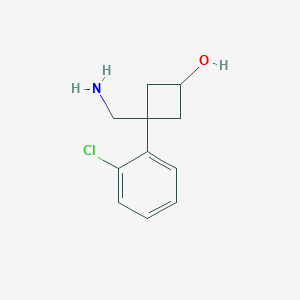
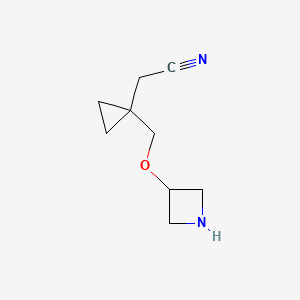
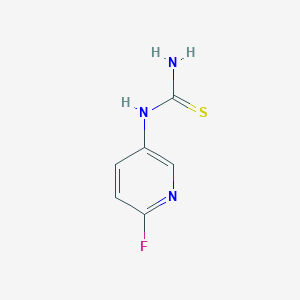
![1-[2-(Methylsulfanyl)-1,3-thiazol-5-yl]methanaminedihydrochloride](/img/structure/B13522123.png)
![[4-Fluoro-2-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B13522134.png)

![N-cyclobutyl-1-oxa-2,7-diazaspiro[4.5]dec-2-ene-3-carboxamidehydrochloride](/img/structure/B13522145.png)
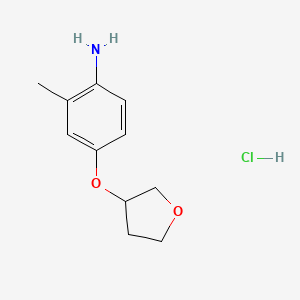
![2-[3-(Furan-3-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B13522153.png)

